molecular formula C16H35O2P B14402612 Bis(2,3-dimethylhexan-2-yl)phosphinic acid CAS No. 88528-06-7

Bis(2,3-dimethylhexan-2-yl)phosphinic acid

Katalognummer: B14402612
CAS-Nummer: 88528-06-7
Molekulargewicht: 290.42 g/mol
InChI-Schlüssel: AZZXJZJPZRBHAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2,3-dimethylhexan-2-yl)phosphinic acid is an organophosphorus compound characterized by the presence of two 2,3-dimethylhexan-2-yl groups attached to a phosphinic acid moiety. This compound is part of a broader class of phosphinic acids, which are known for their versatile applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,3-dimethylhexan-2-yl)phosphinic acid typically involves the reaction of 2,3-dimethylhexan-2-yl chloride with a suitable phosphorus source, such as phosphorus trichloride or phosphorus oxychloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The resulting intermediate is then hydrolyzed to yield the final phosphinic acid product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through distillation or recrystallization to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2,3-dimethylhexan-2-yl)phosphinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Bis(2,3-dimethylhexan-2-yl)phosphinic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of bis(2,3-dimethylhexan-2-yl)phosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may interfere with metabolic pathways by inhibiting key enzymes involved in the synthesis or degradation of essential biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(2,3-dimethylhexan-2-yl)phosphinic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. Its branched alkyl groups provide steric hindrance, affecting its reactivity and interaction with other molecules. This uniqueness makes it valuable in applications requiring selective binding and reactivity .

Eigenschaften

CAS-Nummer

88528-06-7

Molekularformel

C16H35O2P

Molekulargewicht

290.42 g/mol

IUPAC-Name

bis(2,3-dimethylhexan-2-yl)phosphinic acid

InChI

InChI=1S/C16H35O2P/c1-9-11-13(3)15(5,6)19(17,18)16(7,8)14(4)12-10-2/h13-14H,9-12H2,1-8H3,(H,17,18)

InChI-Schlüssel

AZZXJZJPZRBHAP-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)C(C)(C)P(=O)(C(C)(C)C(C)CCC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.